
naphthalene-2,3-di(15N2)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,3-di(15N2)amine is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two amine groups at the 2 and 3 positions of the naphthalene ring, with each nitrogen atom being isotopically labeled with nitrogen-15. This isotopic labeling is often used in scientific research to trace the compound’s behavior in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,3-di(15N2)amine typically involves the nitration of naphthalene to form naphthalene-2,3-dinitro, followed by reduction to the corresponding diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the isotopic labeling with nitrogen-15 requires the use of nitrogen-15 enriched reagents, which can be sourced from specialized suppliers.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2,3-di(15N2)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3-dione.
Reduction: Further reduction can lead to the formation of naphthalene-2,3-dihydrodiamine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as naphthalene-2,3-bis(alkylamine).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthalene-2,3-dione.
Reduction: Naphthalene-2,3-dihydrodiamine.
Substitution: Naphthalene-2,3-bis(alkylamine) derivatives.
Aplicaciones Científicas De Investigación
Naphthalene-2,3-di(15N2)amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various naphthalene derivatives and as a model compound in studying reaction mechanisms.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines and in tracing metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of naphthalene-2,3-di(15N2)amine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and participate in nucleophilic attacks, making the compound reactive in various chemical and biological processes. In biological systems, the isotopic labeling with nitrogen-15 allows for the tracing of the compound’s metabolic fate and its interactions with enzymes and other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-2,3-diamine: The non-isotopically labeled version of the compound.
Naphthalene-1,5-diamine: Another isomer with amine groups at different positions.
Naphthalene-1,8-diamine: An isomer with amine groups at the 1 and 8 positions.
Uniqueness
Naphthalene-2,3-di(15N2)amine is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in research applications. This labeling allows for precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in both chemical and biological studies.
Propiedades
Fórmula molecular |
C10H10N2 |
|---|---|
Peso molecular |
160.19 g/mol |
Nombre IUPAC |
naphthalene-2,3-di(15N2)amine |
InChI |
InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2/i11+1,12+1 |
Clave InChI |
XTBLDMQMUSHDEN-ALQHTKJJSA-N |
SMILES isomérico |
C1=CC=C2C=C(C(=CC2=C1)[15NH2])[15NH2] |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


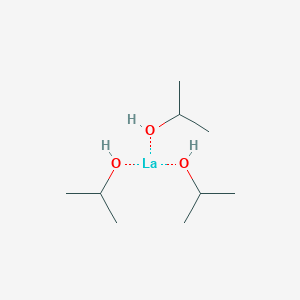
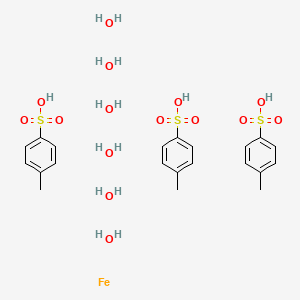
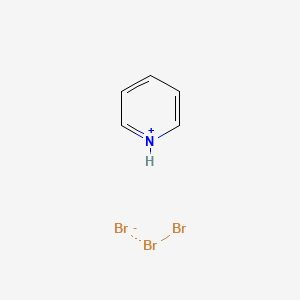
![Benzenesulfonic acid, 2-amino-5-[(4-sulfophenyl)azo]-, monosodiumsalt](/img/structure/B12060719.png)
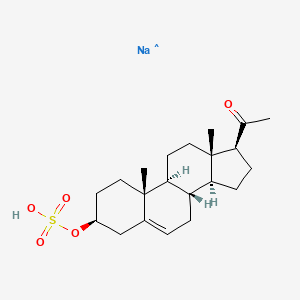


![N-Ethyl-N-isopropylpropan-2-aminium 3-(2,3-difluoro-4-nitrophenyl)-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12060760.png)


![1-[(3R,3aS,5S,6S,7aR)-3a,6-dihydroxy-7a-methyl-3-propan-2-yl-2,3,4,5,6,7-hexahydro-1H-inden-5-yl]ethanone](/img/structure/B12060776.png)
![N6-[4-[[[4-[[[(2-Aminoethyl)amino]carbonyl]methyl]-anilino]carbonyl]methyl]phenyl]adenosine hydrate](/img/structure/B12060781.png)
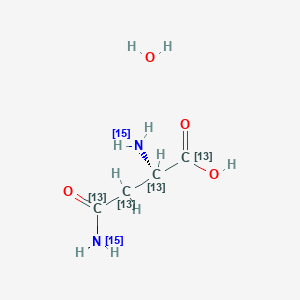
![7,18-Bis[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12060786.png)
